molecular formula C8H15NO6 B1617354 2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose CAS No. 14131-64-7

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose

Cat. No. B1617354
CAS RN: 14131-64-7
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-UOLFYFMNSA-N
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Description

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose, commonly known as ManNAc, is a monosaccharide that has gained significant attention in the scientific research community due to its potential applications in various fields. ManNAc is a derivative of N-acetylglucosamine and is an essential precursor for sialic acid biosynthesis.

Scientific Research Applications

  • Antibacterial Applications

    • Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections .
    • The methods of application involve the use of chitosan-based coatings or films, which can be applied to various surfaces to prevent bacterial growth .
    • The outcomes have shown effective antibacterial activity against a wide range of bacteria .
  • Anticancer Applications

    • Chitosan’s role in cancer therapy involves the development of chitosan-based nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimising side effects .
    • The methods of application involve the encapsulation of anticancer drugs in chitosan nanoparticles, which can be administered intravenously .
    • The outcomes have shown improved drug delivery and reduced side effects in preclinical studies .
  • Wound Healing Applications

    • Chitosan plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses .
    • The methods of application involve the use of chitosan-based dressings or gels, which can be applied directly to wounds .
    • The outcomes have shown accelerated wound healing and reduced scar formation in both animal and human studies .
  • Tissue Engineering Applications

    • Chitosan serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .
    • The methods of application involve the use of chitosan-based scaffolds, which can be implanted into the body .
    • The outcomes have shown successful tissue regeneration in various preclinical studies .
  • Corrosion Inhibition

    • The compound “(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP)” was synthesized from 4-nitrobenzaldehyde (NB) and used as a novel inhibitor for corrosion of mild steel in 1M HCl .
    • The methods of application involve the use of these compounds in various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
    • The outcomes indicate that these inhibitors show an excellent protection performance and achieve the corrosion inhibition efficiency values of 94% and 84% for NPP and NB, respectively .
  • Biomedical Engineering

    • Chitosan, a derivative of chitin, is used in various biomedical applications .
    • The methods of application involve the use of chitosan-based materials in tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment and some other useful purposes .
    • The outcomes have shown promising results in various preclinical studies .
  • Corrosion Inhibition

    • The compound “(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP)” was synthesized from 4-nitrobenzaldehyde (NB) and used as a novel inhibitor for corrosion of mild steel in 1M HCl .
    • The methods of application involve the use of these compounds in various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
    • The outcomes indicate that these inhibitors show an excellent protection performance and achieve the corrosion inhibition efficiency values of 94% and 84% for NPP and NB, respectively .
  • Drug Delivery Applications

    • Cationic polymers have attracted tremendous attention in recent years as non-viral vectors in gene delivery, owing to their high cellular uptake efficiency, good water solubility, excellent transfection efficiencies and facile synthesis .
    • The methods of application involve the use of cationic polymers in drug delivery, as their structure can be easily tailored to meet our growing understanding of the biological processes that govern biodistribution and biocompatibility of the carrier molecules .
    • The outcomes have shown promising results in various preclinical studies .

properties

IUPAC Name

N-[(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-UOLFYFMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose

CAS RN

14131-64-7, 7772-94-3
Record name alpha-D-N-Acetylmannosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β-D-Mannopyranose, 2-(acetylamino)-2-deoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-D-N-ACETYLMANNOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O5EUP7KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AHD Janabi - Journal of Medical Signals and Sensors, 2021 - ncbi.nlm.nih.gov
Background: The severe acute respiratory syndrome-like disease coronavirus disease 2019 (COVID-19) is a disastrous global pandemic with 16,288,490 infected cases and 649,884 …
ΒΓ Πέππα - 2013 - ir.lib.uth.gr
… Προκειμένου να μελετηθούν οι δεσμοί των λεκτινών SSR1 και SSR2 με τα σάκχαρα NAcetyl-D-Glucosamine και 2-Acetylamino-2-Deoxy-Alpha-D-Mannopyranose, υπολογίστηκαν οι …
Number of citations: 2 ir.lib.uth.gr

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